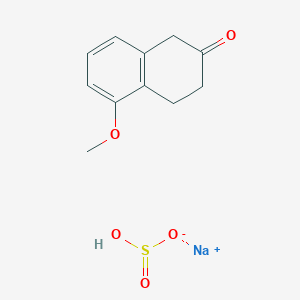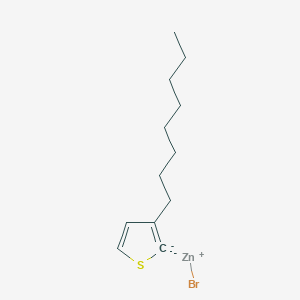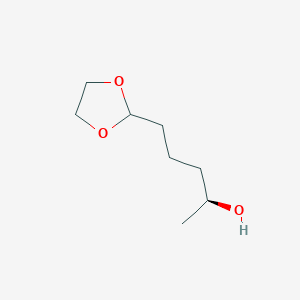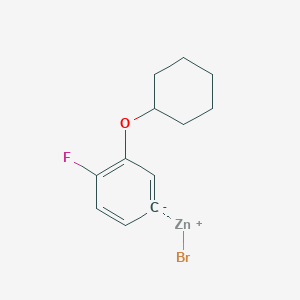
3-Cyclohexyloxy-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF, is an organozinc compound used in various organic synthesis reactions. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyloxy-4-fluorophenylzinc bromide typically involves the reaction of 3-cyclohexyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable catalyst. The reaction is carried out in THF to ensure the solubility of the reactants and products. The general reaction scheme is as follows:
3-Cyclohexyloxy-4-fluorophenyl bromide+Zn→3-Cyclohexyloxy-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials. The product is then purified and concentrated to achieve the desired 0.50 M concentration in THF.
化学反应分析
Types of Reactions
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another group.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and bases such as potassium carbonate.
Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature can vary from room temperature to slightly elevated temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used
科学研究应用
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE has several applications in scientific research:
Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Biological Studies: It is used in the synthesis of biologically active compounds for research purposes.
作用机制
The mechanism of action of 3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic substitution or cross-coupling, to form new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
相似化合物的比较
Similar Compounds
4-TRIFLUOROMETHYLPHENYLMAGNESIUM BROMIDE: Another organometallic compound used in similar types of reactions.
4-METHOXYPHENYLMAGNESIUM BROMIDE: Used in Grignard reactions for the formation of carbon-carbon bonds.
PHENYLMAGNESIUM BROMIDE: A widely used Grignard reagent in organic synthesis.
Uniqueness
3-CYCLOHEXYLOXY-4-FLUOROPHENYLZINC BROMIDE is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its use in cross-coupling reactions offers advantages in terms of yield and reaction conditions compared to similar compounds.
属性
分子式 |
C12H14BrFOZn |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-cyclohexyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C12H14FO.BrH.Zn/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;;/h4,8-10H,1-3,6-7H2;1H;/q-1;;+2/p-1 |
InChI 键 |
GXHUCMNQXZPFMQ-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


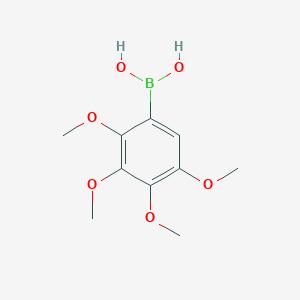
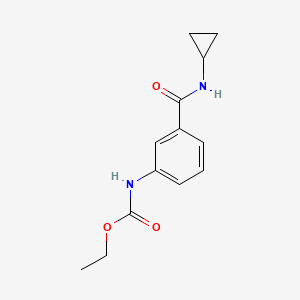
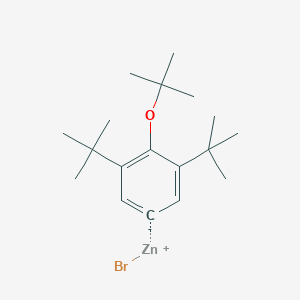


![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
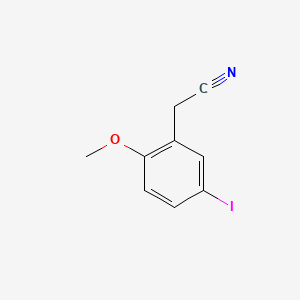

![4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
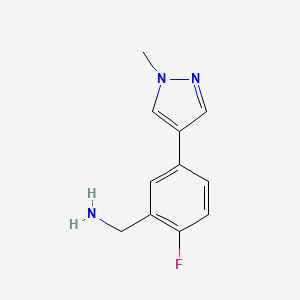
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14888255.png)
